6-Bromo-7-fluoroquinolin-2(1H)-one
CAS No.: 1566922-60-8
Cat. No.: VC4385257
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.047
* For research use only. Not for human or veterinary use.

CAS No. | 1566922-60-8 |
---|---|
Molecular Formula | C9H5BrFNO |
Molecular Weight | 242.047 |
IUPAC Name | 6-bromo-7-fluoro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) |
Standard InChI Key | NJFSIMDTFFXIHB-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC2=CC(=C(C=C21)Br)F |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic structure comprising a benzene ring fused to a pyridone ring. Bromine occupies position 6, while fluorine resides at position 7, creating distinct electronic effects:
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Bromine: A heavy halogen providing steric bulk and polarizability, enhancing intermolecular interactions .
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Fluorine: Electron-withdrawing inductive effects increase ring electron deficiency, influencing reactivity and binding affinity .
The planar structure facilitates π-π stacking interactions, while the lactam group at position 2 enables hydrogen bonding .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₉H₅BrFNO |
Molecular Weight | 242.04 g/mol |
Boiling Point (Predicted) | 366.3 ± 42.0 °C |
Density (Predicted) | 1.698 ± 0.06 g/cm³ |
pKa (Predicted) | 9.71 ± 0.70 |
Melting Point | Not reported |
Solubility | Limited data; soluble in DMSO, DMF |
Spectroscopic Characterization
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¹H NMR: Features distinct signals for the aromatic protons (δ 6.8–8.2 ppm), with coupling constants reflecting meta-fluorine substitution .
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¹³C NMR: Carbonyl resonance at δ 162–165 ppm, with deshielded C-Br and C-F signals .
Synthesis and Manufacturing
Halogenation Strategies
The compound is typically synthesized via sequential halogenation of quinolin-2-one precursors:
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Fluorination: Electrophilic fluorination using Selectfluor® or DAST at position 7 .
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Bromination: Directed ortho-bromination using N-bromosuccinimide (NBS) or Br₂ in acidic media .
A regioselective bromination study demonstrated that fluorine at position 6 directs bromine to position 7 through electronic effects, as confirmed by DFT calculations .
Table 2: Representative Synthetic Protocol
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Quinolin-2-one, DAST, DCM, 0°C | 68% |
2 | NBS, HBr, CHCl₃, reflux | 72% |
Industrial-Scale Considerations
Large-scale production faces challenges in halogenation control due to competing side reactions. Continuous-flow reactors with precise temperature modulation (50–70°C) improve selectivity, reducing byproduct formation .
Chemical Reactivity and Derivatives
Cross-Coupling Reactions
The bromine atom serves as a handle for palladium-catalyzed transformations:
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Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl derivatives .
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Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents for biological screening .
Functional Group Interconversions
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Lactam Reduction: NaBH₄/CF₃COOH reduces the 2-keto group to NH, generating 7-fluoro-6-bromotetrahydroquinoline .
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Halogen Exchange: KI/CuI in DMF replaces bromine with iodine for radiolabeling applications .
Parameter | Recommendation |
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Personal Protection | Gloves, goggles, fume hood |
Storage | -20°C, inert atmosphere |
Spill Management | Absorb with vermiculite |
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